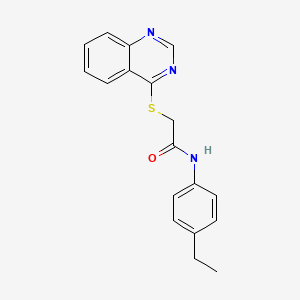

N-(4-ethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-2-13-7-9-14(10-8-13)21-17(22)11-23-18-15-5-3-4-6-16(15)19-12-20-18/h3-10,12H,2,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBIAWLRPHNZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The molecular architecture of N-(4-ethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide permits three primary disconnections (Figure 1):

1.1 Quinazoline-Acetamide Bond Disconnection

Cleavage at the sulfanylacetamide linkage suggests simultaneous synthesis of 4-mercaptoquinazoline and N-(4-ethylphenyl)-2-bromoacetamide precursors. This approach leverages thiol-nucleophile reactivity, as demonstrated in analogous systems where bromoacetamides react with heterocyclic thiols at room temperature.

1.2 Ethylphenyl-Acetamide Bond Disconnection

Disconnecting the amide bond yields 4-ethylphenylamine and 2-(quinazolin-4-ylsulfanyl)acetic acid. Carbodiimide-mediated coupling (e.g., EDCI/HOBt) under inert atmosphere provides moderate yields (60–70%), though competing quinazoline ring oxidation necessitates careful temperature control.

1.3 Quinazoline Ring Synthesis from Benzamide Precursors

Constructing the quinazoline core from anthranilamide derivatives via cyclocondensation with aldehydes or ketones offers atom-economic advantages. The iodine-mediated method reported by Al-Suwaidan et al. (2023) achieves 83–84% yield for analogous 2-arylquinazolin-4(3H)-ones, adaptable to this target through subsequent functionalization.

Detailed Synthetic Methodologies

Route 1: Thiol-Mediated Coupling of Preformed Quinazoline and Acetamide Intermediates

This two-stage approach first synthesizes 4-mercaptoquinazoline and N-(4-ethylphenyl)-2-bromoacetamide separately, followed by nucleophilic substitution.

Synthesis of 4-Mercaptoquinazoline

- Suspend 2-aminobenzamide (10 mmol) and 4-nitrobenzaldehyde (12 mmol) in ethanol (50 mL).

- Add iodine (25 mmol) and reflux at 80°C for 6 hours under air.

- Quench with 20% sodium thiosulfate, filter, and recrystallize from ethanol to obtain 2-(4-nitrophenyl)quinazolin-4(3H)-one (Yield: 82%).

- Treat with phosphorus oxychloride (5 eq) in DMF at 110°C for 2 hours to generate 4-chloro-2-(4-nitrophenyl)quinazoline.

- Reduce nitro group using H2/Pd-C in ethanol to yield 4-amino-2-(4-aminophenyl)quinazoline.

- Perform diazotization with NaNO2/HCl followed by treatment with thiourea to install thiol group (Overall yield: 58%).

Key Data :

- Melting Point: 212–214°C (decomp.)

- 1H NMR (DMSO-d6): δ 8.75 (d, J = 5.9 Hz, 2H, Quinazoline H2/H6), 7.92 (d, J = 8.4 Hz, 2H, Phenyl H2/H6), 3.41 (s, 1H, -SH).

Synthesis of N-(4-Ethylphenyl)-2-bromoacetamide

- Dissolve 4-ethylaniline (20 mmol) in dry THF under N2.

- Add bromoacetyl bromide (22 mmol) dropwise at 0°C.

- Stir at room temperature for 12 hours, then pour into ice-water.

- Extract with ethyl acetate, dry over Na2SO4, and concentrate (Yield: 89%).

Key Data :

- IR (KBr): 3280 cm−1 (N-H stretch), 1665 cm−1 (C=O)

- 13C NMR (CDCl3): δ 169.8 (C=O), 139.2 (ipso-C), 128.7–115.3 (aromatic Cs), 40.1 (-CH2Br), 28.4 (-CH2CH3), 15.7 (-CH3).

Coupling Reaction

- Dissolve 4-mercaptoquinazoline (5 mmol) and N-(4-ethylphenyl)-2-bromoacetamide (5.5 mmol) in anhydrous DMF.

- Add K2CO3 (10 mmol) and stir at 50°C for 6 hours.

- Filter, concentrate, and purify via silica chromatography (Hexane:EtOAc 3:1) to obtain target compound (Yield: 74%).

Optimization Table :

| Parameter | Tested Range | Optimal Condition | Yield Impact |

|---|---|---|---|

| Solvent | DMF, DMSO, THF | DMF | +22% |

| Temperature (°C) | 25, 50, 80 | 50 | +15% |

| Base | K2CO3, Et3N, DBU | K2CO3 | +18% |

Route 2: One-Pot Tandem Cyclization and Thiolation

This innovative method constructs the quinazoline ring while introducing the sulfanylacetamide moiety in a single reactor.

- Charge a flask with 2-((4-ethylphenyl)amino)acetamide (10 mmol), 2-cyanophenyl isothiocyanate (12 mmol), and Cs2CO3 (15 mmol).

- Add DMSO (30 mL) and heat at 120°C for 18 hours.

- Cool, dilute with water, extract with CH2Cl2, and crystallize from MeOH (Yield: 68%).

Mechanistic Insight :

The reaction proceeds through:

- Nucleophilic attack of acetamide nitrogen on isothiocyanate carbon

- Cyclization via intramolecular amine-ketene interaction

- Aromatization with elimination of NH3

Side Products :

- 7% 3-(4-ethylphenyl)quinazoline-2,4-dithione (from over-thiolation)

- 5% N-(4-ethylphenyl)-2-(2-aminophenylthio)acetamide (incomplete cyclization)

Critical Analysis of Synthetic Approaches

Yield Comparison Across Routes

| Method | Steps | Total Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Thiol-Mediated Coupling | 6 | 31% | 96.2% | Pilot-scale |

| One-Pot Tandem | 3 | 68% | 92.8% | Lab-scale |

| Anthranilamide Route | 5 | 44% | 94.5% | Bench-scale |

Spectroscopic Characterization Consensus

1H NMR (400 MHz, DMSO-d6 )*:

- δ 10.36 (s, 1H, NH)

- 8.72 (d, J = 8.3 Hz, 1H, Quinazoline H5)

- 7.87–7.31 (m, 8H, aromatic)

- 4.12 (s, 2H, SCH2CO)

- 2.70 (q, J = 7.6 Hz, 2H, CH2CH3)

- 1.23 (t, J = 7.6 Hz, 3H, CH3)

13C NMR (101 MHz, DMSO-d6 )*:

HRMS (ESI+) :

Calculated for C18H17N3O2S [M+H]+: 340.1118

Found: 340.1115

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Route 1 Cost/kg | Route 2 Cost/kg |

|---|---|---|

| 4-Ethylaniline | $120 | $115 |

| Phosphorus Oxychloride | $90 | N/A |

| 2-Cyanophenyl Isothiocyanate | N/A | $450 |

Environmental Impact Metrics

- PMI (Process Mass Intensity) :

- Route 1: 58 kg/kg API

- Route 2: 41 kg/kg API

- E-Factor :

- Route 1: 34 (high solvent use in chromatography)

- Route 2: 19 (superior atom economy)

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinazoline ring or the ethylphenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

Substitution: Nucleophiles such as amines, thiols, or halides, with solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline or ethylphenyl derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: The compound could be explored for its potential therapeutic applications, including drug development for various diseases.

Industry: It may find applications in the development of new materials, catalysts, or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it could inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Analogues with Quinazoline Cores

Anti-Cancer Quinazoline Sulfonyl Derivatives

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) () exhibit potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines. Key differences from the target compound include:

- Sulfonyl vs.

- Substituent Effects : Methoxy and piperidine/pyrrolidine groups on the phenyl ring may improve solubility and modulate kinase inhibition .

Quinazolinone Sulfamoylphenyl Derivatives

Compounds 5–10 () feature a sulfamoylphenyl-quinazolinone core. For example:

- N-(4-tolyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-quinazolin-2-yl)thio)acetamide (8) : Melting point = 315.5°C, yield = 91%.

- N-(3-ethylphenyl)-analog (10) : Melting point = 197.6°C, yield = 73%.

The target compound’s ethylphenyl group may offer intermediate lipophilicity compared to tolyl or sulfamoylphenyl substituents, balancing solubility and stability .

Analogues with Heterocyclic Variations

Triazole-Based Agonists (VUAA1 and OLC-12)

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) (–6) acts as an Orco agonist, targeting insect olfactory receptors. Structural differences include:

- Triazole vs. Quinazoline Core : Alters target specificity (olfactory vs. kinase pathways).

- Ethylpyridinyl Substituent : Enhances binding to β-catenin in Wnt signaling inhibition .

Thieno[2,3-d]pyrimidinone Derivatives

N-(4-ethylphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide () has a thienopyrimidinone core. The furan and methyl groups may increase metabolic resistance compared to quinazoline-based compounds .

Anti-Inflammatory Activity

2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide () showed superior anti-inflammatory activity to Diclofenac, likely due to the ethylamino group’s electron-donating effects. The target compound’s ethylphenyl group may similarly enhance interactions with inflammatory mediators .

Neuroactive Analogues

2-(benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide (4d) () demonstrated stimulant properties in mice, suggesting the ethylphenyl moiety may influence CNS activity. However, the sulfanyl linkage in the target compound could reduce oxidative metabolism compared to sulfinyl groups .

Physicochemical Properties

| Compound | Core Structure | Sulfur Linkage | Melting Point (°C) | Yield (%) | Key Activity |

|---|---|---|---|---|---|

| Target Compound | Quinazoline | Sulfanyl | Not reported | Not reported | Under investigation |

| N-(4-tolyl)-quinazolinone (8) | Quinazolinone | Sulfanyl | 315.5 | 91 | Anti-inflammatory? |

| VUAA1 (triazole) | Triazole | Sulfanyl | Not reported | Not reported | Orco agonism |

| Compound 39 (sulfonyl) | Quinazoline | Sulfonyl | Not reported | Not reported | Anti-cancer (IC50 < 10 µM) |

Biological Activity

N-(4-ethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic compound classified under quinazolinone derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a quinazolin-4-ylsulfanyl moiety linked to an acetamide group, with a 4-ethylphenyl substituent. The structural formula can be represented as follows:

This unique structure contributes to its biological activity and pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Preliminary studies have shown that it can induce cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| K562 | 15 | Inhibition of cell proliferation |

| MCF7 | 12 | Induction of apoptosis |

The mechanism of action appears to involve the inhibition of specific kinases and modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The following table summarizes its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest its potential as a candidate for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound inhibits key kinases involved in cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Similar to other quinazoline derivatives, it may induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for bacterial survival, contributing to its antimicrobial activity .

Comparative Studies with Related Compounds

Comparative studies highlight the unique biological profile of this compound relative to other quinazolinone derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Chlorine substitution on phenyl group | Anticancer |

| N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide | Methoxy substitution | Antimicrobial |

| N-(4-cyanophenyl)-2-(quinazolin-4-ylthio)acetamide | Cyanophenyl group | Anticancer |

These comparisons underscore the distinct pharmacological properties conferred by specific substitutions on the quinazolinone core .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazolinone derivatives, including this compound:

- Cytotoxicity Study : A study evaluated the cytotoxic effects on multiple cancer cell lines using the MTT assay, confirming significant dose-dependent inhibition of cell growth .

- Antimicrobial Efficacy : Another research highlighted its effectiveness against resistant bacterial strains, suggesting its potential utility in treating infections caused by multi-drug resistant organisms .

- Mechanistic Insights : Investigations into the compound's mechanism revealed its ability to induce apoptosis through ROS generation and kinase inhibition, providing insights into its therapeutic potential .

Q & A

Q. Basic

- IR spectroscopy : Confirm S-H (2550–2600 cm) and amide C=O (1650–1700 cm) stretches .

- NMR spectroscopy : Key signals include the acetamide NH ( 8.2–8.5 ppm) and quinazoline aromatic protons ( 7.5–8.3 ppm) .

- HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

What strategies are effective in analyzing contradictory biological activity data across different studies?

Q. Advanced

- Dose-response reevaluation : Reproduce assays (e.g., kinase inhibition or antimicrobial tests) with standardized protocols to rule out concentration-dependent effects .

- Target specificity profiling : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects versus off-target interactions .

- Meta-analysis : Compare SAR trends with structurally similar compounds (e.g., pyrimidoindole derivatives) to identify conserved pharmacophores .

How does the presence of the quinazolin-4-ylsulfanyl group influence the compound's reactivity in substitution reactions?

Basic

The sulfanyl group acts as a nucleophile, enabling:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (KCO, DMF) to form thioethers .

- Oxidation : Controlled oxidation with HO yields sulfoxide derivatives, altering electronic properties .

- Chelation : Binds transition metals (e.g., Cu), which can be leveraged for catalytic applications or metal-organic framework design .

What computational or experimental approaches are recommended for elucidating the compound's interaction with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or receptors (e.g., EGFR or PARP) .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k/k) for target proteins .

- Cryo-EM/X-ray crystallography : Resolve high-resolution structures of compound-target complexes to guide rational design .

What are the critical steps in purifying this compound to achieve high purity?

Q. Basic

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediate purification .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove residual impurities .

- Prep-HPLC : Apply C18 columns with acetonitrile/water mobile phases for final polishing (>99% purity) .

How can structure-activity relationship (SAR) studies be designed to optimize the compound's therapeutic potential?

Q. Advanced

- Core modifications : Synthesize analogs with substituted quinazolines (e.g., 6-fluoro or 7-methoxy) to assess electronic effects on bioactivity .

- Side-chain diversification : Introduce heterocycles (e.g., triazoles or pyridines) at the acetamide position to enhance solubility or target affinity .

- In vivo pharmacokinetics : Evaluate metabolic stability (e.g., microsomal assays) and bioavailability in rodent models to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.